Ethyl 3-cyclopropyl-2-hydroxy-propanoate
Description
Properties
Molecular Formula |
C8H14O3 |
|---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
ethyl 3-cyclopropyl-2-hydroxypropanoate |
InChI |
InChI=1S/C8H14O3/c1-2-11-8(10)7(9)5-6-3-4-6/h6-7,9H,2-5H2,1H3 |
InChI Key |
CTQKNWITPRXDHM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1CC1)O |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 3 Cyclopropyl 2 Hydroxy Propanoate
Conventional Synthetic Routes to Ethyl 3-cyclopropyl-2-hydroxy-propanoate
Conventional synthetic approaches to this compound typically focus on the construction of the carbon skeleton and the introduction of the necessary functional groups without specific control over the stereochemistry, leading to racemic mixtures.
Esterification Reactions of 3-cyclopropyl-2-hydroxypropanoic Acid Precursors
One of the most direct methods for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid precursor, 3-cyclopropyl-2-hydroxypropanoic acid. This acid-catalyzed reaction involves the treatment of the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. chemguide.co.uk The equilibrium of the reaction is driven towards the formation of the ester by using a large excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.com
Typical Reaction Conditions for Fischer Esterification:
| Parameter | Condition |
| Reactants | 3-cyclopropyl-2-hydroxypropanoic acid, Ethanol (excess) |
| Catalyst | Concentrated H₂SO₄ or dry HCl gas |
| Temperature | Reflux |
| Reaction Time | Several hours |
The general reaction is as follows:
HO-CH(CH₂-c-C₃H₅)-COOH + CH₃CH₂OH ⇌ HO-CH(CH₂-c-C₃H₅)-COOCH₂CH₃ + H₂O
Strategies Involving alpha-Halo Esters and Cyclopropanecarbaldehyde Derivatives
The Reformatsky reaction provides a powerful method for the formation of β-hydroxy esters. wikipedia.org In the context of synthesizing this compound, this reaction would involve the treatment of cyclopropanecarbaldehyde with an α-halo ester, typically ethyl bromoacetate, in the presence of activated zinc metal. nrochemistry.comlibretexts.org The organozinc reagent, or 'Reformatsky enolate', is generated in situ and adds to the carbonyl group of the aldehyde. wikipedia.org Subsequent acidic workup yields the desired β-hydroxy ester. nrochemistry.com
The reaction mechanism proceeds through the following key steps:
Oxidative addition: Zinc metal inserts into the carbon-halogen bond of the α-halo ester.
Enolate formation: The resulting organozinc intermediate rearranges to form a zinc enolate.
Nucleophilic addition: The zinc enolate adds to the carbonyl group of cyclopropanecarbaldehyde via a six-membered chair-like transition state.
Protonation: Acidic workup protonates the resulting alkoxide to give the final β-hydroxy ester. libretexts.org
Key Components of the Reformatsky Reaction:
| Component | Example |
| Aldehyde | Cyclopropanecarbaldehyde |
| α-Halo Ester | Ethyl bromoacetate |
| Metal | Activated Zinc dust |
| Solvent | Toluene, THF |
Utilization of Malonate Esters and Related Propionate Precursors in Cyclopropyl-Containing Syntheses
The malonic ester synthesis is a versatile method for preparing carboxylic acids. wikipedia.org This pathway can be adapted to synthesize 3-cyclopropyl-2-hydroxy-propanoate precursors. The synthesis would begin with the alkylation of diethyl malonate with a cyclopropylmethyl halide (e.g., cyclopropylmethyl bromide) in the presence of a strong base like sodium ethoxide. vulcanchem.com This introduces the cyclopropylmethyl group onto the malonic ester.
Subsequent steps to arrive at the target molecule would involve:
Hydrolysis of one of the ester groups and decarboxylation to yield ethyl 3-cyclopropylpropanoate.
Alpha-hydroxylation of the resulting ester to introduce the hydroxyl group at the C-2 position.
This multi-step approach offers a high degree of flexibility in introducing the cyclopropyl (B3062369) moiety. libretexts.org
Asymmetric Synthesis of Enantiopure this compound and its Precursors
Asymmetric synthesis is crucial for the preparation of enantiomerically pure compounds, which is often a requirement in the pharmaceutical and fine chemical industries.
Chiral Auxiliary-Mediated Approaches to Cyclopropyl-alpha-Hydroxy Esters
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org Evans oxazolidinones are a well-established class of chiral auxiliaries used in asymmetric aldol (B89426) reactions and alkylations. wikipedia.orgsantiago-lab.com
In the synthesis of a specific enantiomer of this compound, an Evans auxiliary can be acylated to form a chiral N-acyl oxazolidinone. The enolate of this imide can then react with an appropriate electrophile. For instance, an asymmetric aldol reaction with cyclopropanecarbaldehyde would yield a product with controlled stereochemistry at the newly formed stereocenters. youtube.com The chiral auxiliary directs the facial selectivity of the enolate's attack on the aldehyde. youtube.com Subsequent removal of the auxiliary provides the enantiomerically enriched α-hydroxy acid, which can then be esterified to the ethyl ester. santiago-lab.com
Commonly Used Chiral Auxiliaries:
| Chiral Auxiliary | Originating Amino Alcohol |
| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | (1R,2S)-(-)-Norephedrine |
| (S)-4-benzyl-2-oxazolidinone | (S)-Phenylalaninol |
| (R)-4-isopropyl-2-oxazolidinone | (R)-Valinol |
Substrate-Directed Stereoselective Synthetic Pathways
In substrate-directed synthesis, an existing stereocenter in the starting material directs the stereochemical outcome of a subsequent reaction. acs.org For the synthesis of this compound, a precursor containing a chiral center can be used to control the formation of the second stereocenter.
An example of this approach is the diastereoselective cyclopropanation of an alkenyl carbinol derivative. acs.org If a chiral alkenyl alcohol containing the cyclopropyl moiety at a different position is used, the existing hydroxyl group can direct the delivery of the cyclopropanating agent to one face of the double bond, resulting in a diastereomerically enriched product. This strategy leverages the inherent chirality of the substrate to achieve high levels of stereocontrol.
Enantioselective Reductions and Oxidations for alpha-Hydroxy Ester Formation
The creation of the chiral hydroxyl group in α-hydroxy esters can be achieved through either the enantioselective reduction of a prochiral α-keto ester or the enantioselective oxidation of a corresponding enolate derivative.
One prominent method for enantioselective oxidation involves the use of chiral (salen)manganese(III) complexes to catalyze the oxidation of silyl (B83357) enol ethers and ketene (B1206846) acetals. acs.org This approach can yield optically active α-hydroxy carbonyl products with high enantiomeric excess (ee). For instance, the oxidation of silyl enol ethers with various alkyl substituents at the siloxy position has been shown to achieve ee values up to 89%. acs.org The choice of oxygen source is critical, with bleach often providing higher conversions and enantioselectivities compared to iodosobenzene. acs.org
Conversely, enantioselective reduction of α-keto esters is a widely employed and effective strategy. Biocatalytic reductions, in particular, have gained prominence due to their high selectivity and mild reaction conditions. abap.co.in The reduction of α-keto esters to their corresponding α-hydroxy esters can be accomplished using various microorganisms and isolated enzymes. ijcmas.com These biocatalysts, such as alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), are capable of reducing carbonyl compounds in a highly stereoselective manner. mdpi.comresearchgate.net
Diastereoselective Synthesis Strategies
Diastereoselective synthesis is crucial when multiple stereocenters are present or being formed. In the context of cyclopropyl-containing compounds, controlling the relative stereochemistry between the cyclopropane (B1198618) ring and other chiral centers is paramount. Methodologies for the diastereoselective synthesis of polysubstituted cyclopropanes have garnered significant attention. researchgate.netnih.gov
One innovative approach involves the formal coupling of carbon pronucleophiles and unactivated alkenes, which proceeds with high diastereoselectivity. nih.gov Another strategy focuses on the diastereoselective 1,3-ring closure reactions or asymmetric cyclopropanation to access enantiomerically pure cyclopropane derivatives. mdpi.com For instance, a recently developed method for the construction of 1,2-trans-disubstituted cyclopropyl esters utilizes a novel sulfoximine-driven Johnson–Corey–Chaykovsky reaction of menthyl acrylates, demonstrating excellent enantio- and diastereoselectivity. x-chemrx.com Furthermore, a base-assisted dehydrohalogenation of bromocyclopropanes can lead to a highly reactive cyclopropene (B1174273) intermediate, which then undergoes nucleophilic addition with high diastereoselectivity. mdpi.com This high level of control is attributed to a thermodynamically driven epimerization of the tertiary carbon atom. mdpi.com
Biocatalytic and Enzymatic Approaches to this compound and Related Compounds
Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical synthesis. Enzymes can exhibit remarkable chemo-, regio-, and stereoselectivity under mild conditions.
Enzyme-Catalyzed Aldol Additions and Related Transformations for Cyclopropyl-Containing Synthons
The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. wikipedia.orgchadsprep.com While traditionally catalyzed by acid or base, enzyme-catalyzed versions offer superior control over stereochemistry. In the context of synthesizing cyclopropyl-containing building blocks, enzymes can be employed to catalyze the aldol addition of an enolate to an aldehyde or ketone, establishing a new stereocenter with high fidelity. acs.org This approach can be used to construct the carbon backbone of molecules like this compound prior to the introduction or modification of the cyclopropyl group.
Bioreduction and Biotransformation Strategies for Chiral Hydroxy Esters
The bioreduction of α-keto esters to chiral α-hydroxy esters is a well-established and highly effective method. abap.co.in A wide variety of microorganisms and their isolated enzymes have been screened for this purpose. For example, whole cells of Candida parapsilosis have been used for the biocatalytic reduction of alkyl 2-oxopropanoates to yield optically enriched alkyl 2-hydroxypropanoates with good enantiomeric excess and isolated yields. abap.co.in
Alcohol dehydrogenases (ADHs), also known as ketoreductases (KREDs), are particularly powerful redox enzymes for the stereoselective reduction of carbonyl compounds. mdpi.comresearchgate.net The bioreduction of α-diazo-β-keto esters using overexpressed Escherichia coli and commercially available KREDs has been shown to produce the corresponding α-diazo-β-hydroxy esters in moderate to excellent conversions (60 to >99%) and high selectivities (85 to >99% ee). mdpi.comresearchgate.net
| Biocatalyst/Enzyme | Substrate | Product | Conversion (%) | Enantiomeric Excess (%) |
| Candida parapsilosis ATCC 7330 | Ethyl 3-bromo-2-oxopropanoate | (S)-ethyl 3-bromo-2-hydroxypropanoate | 78 | 91 |
| Ketoreductases (KREDs) | Various α-diazo-β-keto esters | α-diazo-β-hydroxy esters | 60 to >99 | 85 to >99 |
| Isaria cicadae NBRC33061 | Various α-keto esters | α-hydroxy esters | >99 | Excellent |
This table presents a selection of bioreduction strategies for producing chiral hydroxy esters, showcasing the high conversions and enantioselectivities achievable with biocatalytic methods. abap.co.inijcmas.commdpi.comresearchgate.net
Hemoprotein-Catalyzed Carbene Transfer Reactions and Cyclopropanation Processes
Hemoproteins, such as myoglobin (B1173299) and cytochrome P450, have emerged as promising biocatalysts for new-to-nature carbene transfer reactions, including cyclopropanation. nih.govstevens.edu These enzymes can be engineered to catalyze the cyclopropanation of olefins with diazo compounds, like ethyl diazoacetate, to form cyclopropanes with high stereo- and enantioselectivities. nih.govnih.gov
The mechanism involves the reduction of the heme iron to its catalytically active Fe(II) state, which then reacts with a diazo compound to form a putative iron carbenoid intermediate. nih.govacs.org This reactive intermediate then transfers the carbene to an olefin to generate the cyclopropane ring. acs.org Engineered myoglobin has been successfully used for the stereoselective biocatalytic synthesis of pyruvate-containing cyclopropanes using ethyl α-diazopyruvate as a novel carbene precursor. nih.gov This chemoenzymatic route provides scalable access to enantioenriched cyclopropanes. nih.gov
Transition-Metal Catalyzed Synthesis and Cyclopropanation Strategies
Transition-metal catalysis is a cornerstone of modern organic synthesis, providing efficient routes for the construction of complex molecules, including cyclopropanes. univasf.edu.brresearchgate.net A variety of transition metals, including copper, rhodium, palladium, and iron, have been employed to catalyze cyclopropanation reactions. univasf.edu.br These methods often involve the reaction of an alkene with a diazo compound in the presence of a metal catalyst. purdue.edu
The activation of cyclopropanes by transition metals is another area of active research, which can lead to further functionalization of the cyclopropane ring. wikipedia.org This process typically involves the oxidative addition of a C-C bond of the cyclopropane to the metal center, forming a metallacyclobutane intermediate. wikipedia.org More recently, transition-metal-catalyzed cross-coupling reactions have enabled the installation of functionalized cyclopropanes, where the cyclopropane can act as either a nucleophile or an electrophile. nih.gov These strategies provide powerful tools for the synthesis of complex molecules containing the cyclopropane motif. nih.gov
Rhodium-Catalyzed Cyclopropanation using Diazo Compounds and Carbenoids
Rhodium-catalyzed reactions are among the most effective strategies for synthesizing cyclopropanes from diazo compounds and alkenes. nih.gov The mechanism involves the reaction of a diazo compound, such as ethyl diazoacetate, with a dirhodium tetracarboxylate catalyst to form a rhodium carbene intermediate. nih.gov This highly electrophilic species then reacts with an alkene in a concerted, asynchronous manner to yield the cyclopropane ring. nih.govnih.gov
The choice of chiral ligands on the dirhodium catalyst is crucial for achieving high enantioselectivity. nih.gov Catalysts like dirhodium tetrakis[(S)-N-(dodecylbenzenesulfonyl)prolinate] (Rh₂(S-DOSP)₄) and adamantylglycine-derived catalysts such as Rh₂(S-TCPTAD)₄ have demonstrated high levels of asymmetric induction in the cyclopropanation of various olefins. nih.govnih.gov For the synthesis of structures related to this compound, the reaction would typically involve the cyclopropanation of an appropriate alkene precursor. The reaction is highly trans-selective when using aryldiazoacetates.
Research has shown that these rhodium-catalyzed cyclopropanations are highly stereoselective, particularly with electron-deficient alkenes. rsc.org The reaction of substituted aryldiazoacetates with acrylates can produce highly functionalized cyclopropanes. nih.gov Computational studies suggest that the reaction is facilitated by a weak interaction between the carbenoid and the carbonyl group of the substrate. rsc.org
| Diazo Compound | Alkene | Catalyst | Conditions | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|---|
| Methyl p-tolyldiazoacetate | Ethyl acrylate | Rh₂(S-DOSP)₄ | - | 59% | 77% | nih.gov |
| tert-Butyl phenyldiazoacetate | Ethyl acrylate | Rh₂(S-TCPTAD)₄ | - | 78% | 91% | nih.gov |
Gold-Catalyzed Oxidative Rearrangements for Cyclopropyl-Containing Scaffolds
Gold catalysts, particularly cationic gold(I) complexes, are effective in activating alkynes within 1,n-enynes for intramolecular reactions. acs.orgscienceopen.com These reactions proceed through the formation of cyclopropyl gold(I) carbene-like intermediates. acs.orgnih.gov The process begins with the activation of the alkyne by the gold(I) catalyst, followed by an intramolecular attack from the alkene, leading to the formation of the cyclopropyl carbene species. nih.gov
These highly reactive intermediates can undergo various subsequent transformations, including skeletal rearrangements or trapping by nucleophiles. acs.orgscienceopen.com In the context of synthesizing cyclopropyl-containing scaffolds, these rearrangements can be harnessed to build complex molecular architectures. For instance, the gold(I)-catalyzed cycloisomerization of 1,5-enynes can yield bicyclo[3.1.0]hex-2-ene derivatives. acs.org Furthermore, external oxidants like sulfoxides can be used to trigger ring expansions and the formation of cyclobutane (B1203170) systems from cyclopropyl alkynes via α-oxo gold-carbene species. researchgate.net While not a direct cyclopropanation, these methods are powerful for constructing and functionalizing molecules that already contain a cyclopropane ring, which could be precursors to the target compound.
| Substrate Type | Catalyst System | Intermediate | Product Type | Reference |
|---|---|---|---|---|
| 1,n-Enynes | Ph₃PAuCl / Silver Salt | Cyclopropyl gold(I) carbene | Cycloisomerized products, 1,3-dienes | acs.orgnih.gov |
| Cyclopropyl Alkynes | Gold(I) Catalyst / Diphenyl Sulfoxide | α-oxo gold-carbene | Cyclobutenyl ketones | researchgate.net |
Organozinc Carbenoid-Mediated Cyclopropanation Reactions
Organozinc carbenoids, famously employed in the Simmons-Smith reaction, are valuable reagents for the cyclopropanation of alkenes. ethz.ch These reactions typically involve the use of diiodomethane (B129776) and a diethylzinc (B1219324) (ZnEt₂) source, which generates an iodomethylzinc carbenoid (IZnCH₂I). ethz.ch This species is highly reactive towards electron-rich olefins. ethz.ch
A key advantage of this methodology is the ability of nearby hydroxyl groups on the alkene substrate to direct the cyclopropanation, leading to high diastereoselectivity. This makes it particularly suitable for the synthesis of molecules like this compound, where an allylic alcohol precursor could be used to set the stereochemistry of the cyclopropane ring relative to the hydroxyl group. The electrophilic character of the organozinc carbenoid is tolerant of various functional groups, including esters. ucl.ac.uk The reactivity of the zinc carbenoid can be enhanced by the addition of Brønsted acids, which form more reactive species such as (F₃CCO₂)ZnCH₂I. ethz.ch
| Alkene Substrate | Reagents | Key Feature | Product | Reference |
|---|---|---|---|---|
| Allylic Alcohols | ZnEt₂, CH₂I₂ | Hydroxyl-directed stereocontrol | Cyclopropylmethanol derivatives | ethz.ch |
| Electron-rich Olefins | ZnEt₂, ClCH₂I | High reactivity | Substituted cyclopropanes | ethz.ch |
| Various Alkenes | (n-BuO)₂P(O)OZnCH₂I (storable carbenoid) | High efficiency and stability | Corresponding cyclopropanes (72-99% yield) | acs.org |
Palladium-Catalyzed Cyclizations and Transformations
Palladium catalysis offers diverse strategies for synthesizing cyclopropane-containing molecules. One prominent method is the Suzuki-Miyaura cross-coupling reaction, which can be used to couple cyclopropylboronic acid with various brominated precursors. mdpi.com For instance, a brominated thiophene (B33073) bearing an ester group can be efficiently converted to its cyclopropyl derivative using a palladium(II) acetate/SPhos catalyst system. mdpi.com This approach allows for the introduction of the cyclopropyl group onto a pre-functionalized molecule.
Another powerful palladium-catalyzed method is the intramolecular hydrocyclopropanylation of alkynes via C(sp³)–H activation. rsc.org This atom-economical process can generate cyclopropane-fused γ-lactams from readily available substrates in good yields and enantioselectivities using a chiral phosphoramidite (B1245037) ligand. rsc.org While this specific example leads to a fused ring system, the underlying principle of palladium-catalyzed C-H activation and cyclization represents a modern approach to constructing strained rings. Additionally, palladium-catalyzed intramolecular aza-Wacker-type cyclizations of vinyl cyclopropanecarboxamides have been developed to access aza[3.1.0]bicycles, demonstrating the utility of palladium in transforming molecules that already contain a cyclopropane ring. nih.gov
| Reaction Type | Substrate | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Bromothiophenes, Cyclopropylboronic acid | Pd(OAc)₂ / SPhos | Cyclopropylthiophenes | mdpi.com |
| Intramolecular Hydrocyclopropanylation | Alkynes with cyclopropyl group | Pd(OAc)₂ / Chiral Ligand | Cyclopropane-fused γ-lactams | rsc.org |
| Aza-Wacker Cyclization | Vinyl cyclopropanecarboxamides | Palladium(II) catalyst | Aza[3.1.0]bicycles | nih.gov |
Stereochemical Aspects and Control in Ethyl 3 Cyclopropyl 2 Hydroxy Propanoate Chemistry
Enantioselectivity and Diastereoselectivity in Synthesis
The synthesis of Ethyl 3-cyclopropyl-2-hydroxy-propanoate in an enantiomerically pure form presents a significant challenge. The primary route to this compound involves the reduction of its corresponding ketoester, Ethyl 3-cyclopropyl-2-oxopropanoate. Achieving high levels of enantioselectivity and diastereoselectivity in this transformation is paramount.
Enantioselective Synthesis:
The asymmetric reduction of β-keto esters is a well-established method for producing chiral β-hydroxy esters. This can be achieved through various catalytic methods, including the use of chiral metal complexes or biocatalysts. For instance, the asymmetric reduction of 3-aryl-3-keto esters has been successfully carried out using microorganisms like Rhizopus arrhizus, which selectively produce the (S)-alcohol. nih.gov While specific studies on Ethyl 3-cyclopropyl-2-oxopropanoate are not widely documented, this biocatalytic approach represents a promising avenue for its enantioselective synthesis.
Chiral catalysts, such as those based on ruthenium or rhodium complexed with chiral ligands, are also extensively used for the asymmetric hydrogenation of ketones. These catalysts create a chiral environment around the substrate, favoring the formation of one enantiomer over the other. rsc.org The choice of catalyst, solvent, and reaction conditions can significantly influence the enantiomeric excess (ee) of the product.
Diastereoselective Synthesis:
When a molecule contains more than one stereocenter, the relative configuration of these centers becomes important, leading to the concept of diastereoselectivity. In the case of derivatives of this compound that may contain additional stereocenters, controlling the diastereoselectivity of the synthesis is crucial. Asymmetric cyclopropanation reactions, for example, can be used to introduce the cyclopropyl (B3062369) group with a defined stereochemistry relative to other chiral centers in a precursor molecule. mdpi.comresearchgate.net
Chiral Resolution Techniques for this compound Isomers and Precursors
When a synthesis results in a racemic mixture (an equal mixture of both enantiomers), chiral resolution techniques can be employed to separate them. For β-hydroxy esters like this compound, enzymatic kinetic resolution is a particularly effective method. mdpi.com
Enzymatic Kinetic Resolution:
This technique utilizes enzymes, most commonly lipases, which exhibit high enantioselectivity. In a kinetic resolution, the enzyme selectively catalyzes the reaction of one enantiomer in the racemic mixture at a much faster rate than the other. For example, a lipase (B570770) could be used to selectively acylate or hydrolyze one enantiomer of racemic this compound.
Studies on analogous compounds, such as ethyl 3-hydroxybutanoate and ethyl 3-hydroxy-3-phenylpropanoate, have demonstrated the efficacy of lipases from Candida antarctica (CAL-B) and Pseudomonas cepacia in these resolutions. scielo.brresearchgate.netalmacgroup.com The reaction can be an acylation, where the enzyme transfers an acyl group to the hydroxyl function of one enantiomer, or a hydrolysis, where the ester of one enantiomer is selectively cleaved. This results in a mixture of one enantiomer in its original form and the other in a modified form, which can then be separated by conventional methods like chromatography. The efficiency of such a resolution is often described by the enantiomeric ratio (E value).
The table below illustrates typical outcomes for the enzymatic resolution of a related β-hydroxy ester, showcasing the potential of this method.
| Enzyme Source | Substrate | Reaction Type | Product | Enantiomeric Excess (ee) |
| Pseudomonas cepacia | (±)-Ethyl 3-phenylbutanoate | Hydrolysis | (S)-3-phenylbutanoic acid | 97% |
| Alcaligenes spp. | (±)-Ethyl 3-phenylbutanoate | Hydrolysis | (S)-3-phenylbutanoic acid | >99% |
| Candida antarctica Lipase B | (±)-Ethyl 3-hydroxybutanoate | Acylation | (R)-Ethyl 3-acetoxybutanoate | >95% |
This table is illustrative and based on data for analogous compounds. researchgate.netalmacgroup.com
Conformational Analysis and Stereoelectronic Effects on Reactivity
The three-dimensional shape, or conformation, of this compound and the electronic interactions within the molecule (stereoelectronic effects) play a crucial role in determining its reactivity.
Conformational Analysis:
The molecule's preferred conformation is a result of a balance between steric hindrance and stabilizing electronic interactions. The presence of the cyclopropyl group, with its unique electronic properties, can influence the conformational preferences around the C2-C3 bond. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for conformational analysis. By measuring the coupling constants between protons on adjacent carbons, information about the dihedral angles and thus the preferred rotamers can be obtained. nih.govmdpi.comresearchgate.netnih.gov For similar 2,3-dihydroxypropanoic acid systems, it has been shown that gauche conformations are often favored due to stabilizing hyperconjugative interactions. nih.gov
Stereoelectronic Effects:
Stereoelectronic effects arise from the interaction of electron orbitals that are dependent on the molecule's geometry. wikipedia.orgresearchgate.net In the context of this compound, the cyclopropyl group can act as an electron donor through hyperconjugation, stabilizing adjacent carbocations or electron-deficient centers. This effect is known to influence the stability and reactivity of esters. amphoteros.com For example, the orientation of the cyclopropyl group relative to the carbonyl group of the ester can affect the ester's susceptibility to hydrolysis. amphoteros.com These effects are critical for understanding reaction mechanisms and predicting chemical behavior. pharmacy180.commdpi.com
Chemical Reactivity and Derivatization of Ethyl 3 Cyclopropyl 2 Hydroxy Propanoate
Reactions of the alpha-Hydroxy Group
The secondary hydroxyl group in Ethyl 3-cyclopropyl-2-hydroxy-propanoate is a key site for various chemical transformations, including oxidation, reduction, and derivatization to form esters and ethers, or conversion into activated intermediates for nucleophilic substitution.
Oxidation and Reduction Reactions
The secondary alcohol can be oxidized to the corresponding ketone, Ethyl 3-cyclopropyl-2-oxopropanoate. acs.orgarkat-usa.org This transformation can be achieved using a variety of common oxidizing agents. Mild conditions are often preferred to avoid cleavage of the adjacent ester group.
Conversely, the corresponding α-keto ester can be reduced back to this compound. This reduction is typically accomplished using hydride reagents. The choice of reducing agent can influence the stereoselectivity of the reaction, yielding different diastereomers of the alcohol.
Table 1: Oxidation and Reduction Reactions
| Transformation | Reagent | Product | Typical Yield (%) |
| Oxidation | Pyridinium chlorochromate (PCC) | Ethyl 3-cyclopropyl-2-oxopropanoate | 85-95 |
| Oxidation | Swern Oxidation (Oxalyl chloride, DMSO, Triethylamine) | Ethyl 3-cyclopropyl-2-oxopropanoate | 90-98 |
| Reduction | Sodium borohydride (B1222165) (NaBH₄) | This compound | 90-99 |
| Reduction | Lithium aluminum hydride (LiAlH₄) | 3-Cyclopropylpropane-1,2-diol | 80-90 |
Note: Yields are representative and can vary based on specific reaction conditions.
Esterification and Etherification Reactions
The hydroxyl group can undergo esterification with acylating agents such as acid chlorides or anhydrides in the presence of a base to form the corresponding esters. This reaction is a common method for protecting the alcohol functionality or for introducing a new functional group.
Etherification of the secondary alcohol can be achieved through reactions like the Williamson ether synthesis. This involves deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether. jk-sci.comwikipedia.orgtransformationtutoring.com
Table 2: Esterification and Etherification Reactions
| Reaction Type | Reagent | Product |
| Esterification | Acetyl chloride, Pyridine | Ethyl 2-acetoxy-3-cyclopropylpropanoate |
| Etherification | Sodium hydride, Methyl iodide | Ethyl 3-cyclopropyl-2-methoxypropanoate |
Formation of Activated Intermediates (e.g., Sulfonyl Esters like Triflate)
To facilitate nucleophilic substitution at the secondary carbon, the hydroxyl group can be converted into a better leaving group. This is often achieved by transforming it into a sulfonyl ester, such as a tosylate, mesylate, or triflate. The reaction of the alcohol with the corresponding sulfonyl chloride or anhydride (B1165640) in the presence of a non-nucleophilic base yields the activated intermediate. acs.orgacs.orgnih.gov Triflate esters are particularly reactive and are excellent substrates for S(_N)2 reactions. acs.orgacs.orgnih.gov
Table 3: Formation of Activated Intermediates
| Reagent | Product (Intermediate) |
| p-Toluenesulfonyl chloride, Pyridine | Ethyl 3-cyclopropyl-2-(tosyloxy)propanoate |
| Methanesulfonyl chloride, Triethylamine | Ethyl 3-cyclopropyl-2-(mesyloxy)propanoate |
| Triflic anhydride, Pyridine | Ethyl 3-cyclopropyl-2-((trifluoromethyl)sulfonyl)oxy)propanoate |
Transformations Involving the Ester Functionality
The ethyl ester group of this compound is susceptible to various nucleophilic acyl substitution reactions, allowing for its conversion into other functional groups such as carboxylic acids, different esters, and amides.
Hydrolysis and Transesterification Reactions
The ester can be hydrolyzed to the corresponding carboxylic acid, 3-cyclopropyl-2-hydroxypropanoic acid, under either acidic or basic conditions. acs.orgarkat-usa.org Acid-catalyzed hydrolysis is a reversible process, while base-catalyzed hydrolysis (saponification) is irreversible due to the deprotonation of the resulting carboxylic acid. acs.orgarkat-usa.org
Transesterification, the conversion of one ester to another, can be achieved by reacting this compound with a different alcohol in the presence of an acid or base catalyst. wikipedia.orgmasterorganicchemistry.com Using a large excess of the new alcohol can drive the equilibrium towards the desired product. masterorganicchemistry.com
Table 4: Hydrolysis and Transesterification Reactions
| Reaction Type | Conditions | Product |
| Acidic Hydrolysis | H₂SO₄ (aq), Heat | 3-Cyclopropyl-2-hydroxypropanoic acid |
| Basic Hydrolysis | NaOH (aq), Heat | Sodium 3-cyclopropyl-2-hydroxypropanoate |
| Transesterification | Methanol, HCl (catalyst) | Methyl 3-cyclopropyl-2-hydroxypropanoate |
Amidation and Other Nucleophilic Additions
Amidation of the ester can be accomplished by reacting it with ammonia, a primary amine, or a secondary amine. This reaction, often requiring heat or catalysis, produces the corresponding amide. The general mechanism involves nucleophilic attack of the amine on the ester carbonyl, followed by elimination of ethanol (B145695).
Table 5: Amidation Reactions
| Reagent | Product |
| Ammonia (NH₃) | 3-Cyclopropyl-2-hydroxypropanamide |
| Methylamine (CH₃NH₂) | 3-Cyclopropyl-2-hydroxy-N-methylpropanamide |
Reactions of the Cyclopropyl (B3062369) Moiety
The cyclopropyl group in this compound is a key determinant of its reactivity. The significant strain energy of the three-membered ring makes it behave somewhat like a carbon-carbon double bond, readily participating in reactions that lead to ring cleavage. The presence of the adjacent hydroxyl and ester groups can influence the regioselectivity and stereoselectivity of these reactions.
The cyclopropane (B1198618) ring in molecules structured similarly to this compound can undergo ring-opening through various mechanisms, including acid-catalyzed, electrophilic, and nucleophilic attacks. These reactions are driven by the release of the inherent ring strain (approximately 27 kcal/mol).
Acid-catalyzed ring-opening typically proceeds via protonation of the cyclopropyl ring, followed by cleavage of a C-C bond to form a more stable carbocation intermediate. The presence of the ester group, an electron-withdrawing group, and the hydroxyl group can direct the cleavage. For instance, in the presence of a Brønsted acid, the ring can open to form a homoallylic cation, which can then be trapped by a nucleophile. Similarly, Lewis acids can coordinate to the carbonyl oxygen of the ester or the hydroxyl group, activating the molecule and facilitating ring-opening. This approach is commonly used in formal [3+2] cycloaddition reactions where the cyclopropane acts as a three-carbon synthon.
Nucleophilic ring-opening is also a common pathway, particularly with soft nucleophiles. Thiolates, for example, can attack one of the methylene (B1212753) carbons of the cyclopropyl ring in a conjugate addition-type fashion, leading to the formation of a functionalized linear chain. The regioselectivity of such an attack is influenced by the electronic nature of the substituents on the cyclopropane ring.
Below is a table summarizing potential ring-opening reactions based on the known reactivity of analogous donor-acceptor cyclopropanes.
| Reaction Type | Reagents | Product Structure | Description |
| Acid-Catalyzed Hydroarylation | Brønsted Acid (e.g., TfOH), Arene (e.g., 1,3,5-Trimethoxybenzene) | Linear or branched chain aryl derivative | The cyclopropane ring opens to form a carbocation which is then attacked by the electron-rich arene, resulting in a 1,3-difunctionalized product. |
| Nucleophilic Ring-Opening | Thiophenol, Base (e.g., K₂CO₃) | Thioether derivative | The thiophenolate anion attacks a carbon of the cyclopropane ring, leading to cleavage and formation of a linear thioether. |
| Reductive Ring-Opening | H₂, Pd/C | Ethyl 2-hydroxy-5-methylhexanoate | Catalytic hydrogenation can lead to the cleavage of the most sterically accessible C-C bond of the cyclopropane ring. |
Beyond ring-opening, the cyclopropyl group itself can be functionalized, although these reactions are less common due to the high reactivity towards ring cleavage. Methods that preserve the three-membered ring are of particular interest as the cyclopropyl motif is a valuable pharmacophore in medicinal chemistry.
One potential pathway for functionalization involves reactions at the carbon atom bearing the ester and hydroxyl groups, which could electronically influence the cyclopropyl ring and enable selective reactions. For example, metal-catalyzed C-H activation could potentially introduce substituents onto the cyclopropyl ring itself, though this is a challenging transformation.
More commonly, derivatization occurs at the other functional groups, which in turn can be used to direct subsequent reactions involving the cyclopropyl moiety. For example, conversion of the hydroxyl group to a leaving group could initiate a rearrangement or fragmentation reaction involving the adjacent cyclopropane ring.
The table below outlines hypothetical derivatization reactions based on general principles of cyclopropane chemistry.
| Reaction Type | Reagents | Product Structure | Description |
| C-H Functionalization (Hypothetical) | Transition Metal Catalyst (e.g., Rh, Pd), Directing Group | Substituted cyclopropyl derivative | A directed C-H activation could selectively introduce a new functional group onto the cyclopropane ring, preserving the core structure. |
| Radical Addition | Radical Initiator, HBr | Bromoalkyl derivative | A radical reaction could potentially lead to the addition of HBr across one of the cyclopropane bonds in an anti-Markovnikov fashion. |
| Cyclopropanation | Simmons-Smith (CH₂I₂, Zn-Cu) | Spirocyclic derivative | While less common, reaction at a transiently formed double bond (e.g., via enolization) could lead to a spirocyclic product. |
Cascade and Multicomponent Reactions Incorporating this compound
Cascade and multicomponent reactions are powerful tools in organic synthesis for building molecular complexity in a single step. Donor-acceptor cyclopropanes are excellent substrates for such reactions, acting as versatile 1,3-dipole synthons. This compound fits this substrate class, with the cyclopropyl group acting as the donor and the ester as the acceptor.
In a typical cascade sequence, the reaction is initiated by the ring-opening of the cyclopropane. The resulting intermediate can then participate in a series of subsequent intra- or intermolecular reactions. For example, a Lewis acid-catalyzed reaction with a dipolarophile, such as an activated alkene or alkyne, could lead to a [3+2] cycloaddition, forming a five-membered ring. The presence of the hydroxyl group in this compound adds another layer of complexity and potential for novel transformations, as it could act as an internal nucleophile in a subsequent cyclization step.
Multicomponent reactions involving this compound could, for example, combine the cyclopropane, an aldehyde, and an amine in a single pot to generate complex, highly functionalized nitrogen-containing heterocyclic or acyclic structures. These reactions are highly efficient and atom-economical.
The following table presents a hypothetical cascade reaction involving this compound.
| Reaction Name | Components | Catalyst | Product Type | Description |
| [3+2] Annulation | This compound, N-Phenylmaleimide | Lewis Acid (e.g., Sc(OTf)₃) | Substituted Cyclopentane (B165970) | The Lewis acid promotes the ring-opening of the cyclopropane to form a zwitterionic intermediate, which then undergoes a cycloaddition with the maleimide (B117702) to form a highly functionalized cyclopentane ring system. |
| Domino Michael-Addition/Cyclization | This compound, Thioamide | Base (e.g., DBU) | Thiazine derivative | A base-promoted ring-opening could be followed by a Michael addition of a thioamide and subsequent intramolecular cyclization to form a six-membered heterocyclic ring. |
| Multicomponent Ugi/Wittig Reaction | Aldehyde, Isocyanide, Thiocarboxylic Acid, this compound (as internal nucleophile) | None | Complex acyclic or heterocyclic product | The molecule could potentially participate in a complex multicomponent reaction where the hydroxyl group acts as the nucleophilic component, leading to a highly functionalized product in a single operation. nih.gov |
Lack of Specific Data Prevents Detailed Spectroscopic Analysis of this compound
A thorough search for experimental spectroscopic data for the chemical compound this compound has revealed a significant lack of publicly available information. Detailed analysis based on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is not possible without access to primary research data, which appears to be unpublished or not indexed in readily accessible scientific databases.
Consequently, the generation of a scientifically accurate article detailing the spectroscopic and advanced structural elucidation of this compound, as per the requested outline, cannot be fulfilled at this time. The required data for ¹H NMR, ¹³C NMR, 2D NMR techniques, J-based configurational analysis, and high-resolution mass spectrometry are not available in the public domain.
Writing an article on this specific topic would necessitate access to experimental results from laboratory analysis of the compound. Without this foundational data, any attempt to provide the requested detailed research findings and data tables would be speculative and would not meet the standards of scientific accuracy. Further research or the publication of experimental data on this compound is required before a comprehensive spectroscopic analysis can be documented.
Spectroscopic and Advanced Structural Elucidation of Ethyl 3 Cyclopropyl 2 Hydroxy Propanoate
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used to separate, identify, and quantify individual components within a mixture. In the analysis of a purified sample of Ethyl 3-cyclopropyl-2-hydroxy-propanoate, LC-MS would be primarily used for purity assessment and to confirm its molecular weight.
The liquid chromatography component would separate the target compound from any residual starting materials, byproducts, or impurities. The retention time (RT) would be established under specific conditions (e.g., column type, mobile phase composition, flow rate), providing a characteristic value for the compound in that system.
Following separation, the mass spectrometer would ionize the molecule. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺) would be detected. This analysis would confirm the molecular mass of the compound (C₈H₁₄O₃, Molar Mass: 158.19 g/mol ). High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further confirming the elemental composition.
Table 1: Predicted LC-MS Adducts for this compound
| Adduct Form | Predicted m/z |
|---|---|
| [M+H]⁺ | 159.1016 |
| [M+Na]⁺ | 181.0835 |
| [M+K]⁺ | 197.0574 |
Note: This table represents theoretical values as experimental data is not publicly available.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification in Complex Mixtures
Gas Chromatography-Mass Spectrometry (GC-MS) is an essential method for the analysis of volatile and semi-volatile compounds. It is particularly useful for identifying a target compound like this compound within a complex mixture, such as a reaction crude or an environmental sample.
The sample is vaporized and separated based on boiling point and polarity on a capillary column. The resulting retention time is a key identifier. After elution from the GC column, the compound enters the mass spectrometer, where it is typically fragmented by Electron Ionization (EI). The resulting mass spectrum, a unique fragmentation pattern, serves as a "molecular fingerprint." This pattern can be compared against spectral libraries for identification. Key fragments would likely arise from the loss of the ethoxy group (-OCH₂CH₃), the carboxyl group (-COOCH₂CH₃), and cleavage adjacent to the hydroxyl group or the cyclopropyl (B3062369) ring.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. An IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features.
The most prominent peaks would include a broad absorption band for the hydroxyl (-OH) group stretch, typically in the region of 3500-3200 cm⁻¹. A strong, sharp peak corresponding to the carbonyl (C=O) stretch of the ester group would be expected around 1750-1730 cm⁻¹. The C-O stretching vibrations of the ester and alcohol would appear in the 1300-1000 cm⁻¹ region. Additionally, C-H stretching vibrations from the ethyl and cyclopropyl groups would be visible around 3000-2850 cm⁻¹. The presence of the cyclopropyl ring might also give rise to specific C-H stretching absorptions slightly above 3000 cm⁻¹.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (Alcohol) | Stretching, broad | 3500 - 3200 |
| C-H (sp³) | Stretching | 2980 - 2850 |
| C=O (Ester) | Stretching, strong | 1750 - 1730 |
| C-O (Ester/Alcohol) | Stretching | 1300 - 1000 |
Note: This table is based on characteristic functional group frequencies; no experimentally recorded spectrum is available.
X-ray Crystallography of Related Derivatives or Co-crystals
X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. Obtaining a single crystal of this compound suitable for analysis could be challenging if the compound is a liquid or oil at room temperature. In such cases, forming a crystalline derivative (e.g., a benzoate (B1203000) or p-nitrobenzoate ester of the hydroxyl group) or a co-crystal with another suitable molecule can facilitate crystallographic analysis.
A successful X-ray diffraction analysis would precisely determine bond lengths, bond angles, and the conformation of the molecule. It would confirm the connectivity of the atoms, including the relative positions of the cyclopropyl, hydroxyl, and ethyl propanoate groups, and provide insight into intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, in the crystal lattice. No published crystal structure for this compound or a closely related derivative is currently available.
Chiroptical Properties and Optical Rotation Analysis
The carbon atom bearing the hydroxyl group (C2) in this compound is a chiral center. Therefore, the compound can exist as two enantiomers, (R) and (S). These enantiomers will rotate plane-polarized light in equal but opposite directions.
Optical rotation analysis, using a polarimeter, would measure the specific rotation [α] of an enantiomerically pure or enriched sample. The measurement is typically reported at a specific wavelength (usually the sodium D-line, 589 nm), temperature, and concentration. The sign of the rotation (+ or -) would distinguish the dextrorotatory and levorotatory enantiomers, but it does not directly correlate to the (R) or (S) configuration without further studies. Chiroptical techniques like Circular Dichroism (CD) spectroscopy could also be used to study the stereochemistry of the molecule. As no chiral synthesis or separation of this specific compound has been reported, no experimental optical rotation data is available.
Advanced Analytical Methodologies for Purity and Stereochemical Purity Assessment
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary and indispensable tool for the determination of the enantiomeric excess (ee) of Ethyl 3-cyclopropyl-2-hydroxy-propanoate. This technique facilitates the separation of the (R)- and (S)-enantiomers, allowing for their accurate quantification. The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.
The selection of the appropriate CSP and mobile phase is critical for achieving baseline separation. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support (e.g., Chiralpak® or Chiralcel® series), are commonly employed for resolving the enantiomers of α-hydroxy esters. The differential interaction of the enantiomers with the chiral pockets of the stationary phase, driven by hydrogen bonding, dipole-dipole interactions, and steric effects, results in their separation.
For the analysis of compounds structurally similar to this compound, a normal-phase HPLC setup is often preferred. cnr.it This typically involves a mobile phase consisting of a mixture of an alkane (like n-hexane) and an alcohol (such as isopropanol (B130326) or ethanol). cnr.itbeilstein-journals.org The alcohol component acts as a polar modifier, influencing the retention times and the resolution factor. The detection is commonly performed using a UV detector, as the ester functional group provides sufficient chromophore for detection at low wavelengths.
Table 1: Illustrative Chiral HPLC Parameters for Enantiomeric Excess Determination
| Parameter | Condition | Purpose |
| Column | Chiralpak® IC or similar polysaccharide-based CSP | Provides the chiral environment for enantiomeric separation. |
| Mobile Phase | n-Hexane / Ethanol (B145695) (e.g., 90:10 v/v) | Elutes the enantiomers; the ratio is optimized for resolution. beilstein-journals.org |
| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and analysis time. beilstein-journals.org |
| Detection | UV at 210-254 nm | Quantifies the amount of each enantiomer as it elutes. cnr.itbeilstein-journals.org |
| Column Temp. | Ambient (e.g., 25 °C) | Ensures reproducible retention times. |
Gas Chromatography (GC) Techniques for Purity and Volatile Impurities
The methodology typically involves injecting a solution of the sample into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The separation of different components is based on their boiling points and their interactions with the stationary phase coated on the inside of the column. A Flame Ionization Detector (FID) is commonly used for this type of analysis due to its high sensitivity to organic compounds.
The choice of the GC column is crucial. A non-polar column (e.g., with a dimethylpolysiloxane stationary phase) separates compounds primarily based on their boiling points. For more complex mixtures or to resolve isomers, a polar column (e.g., with a polyethylene (B3416737) glycol or cyanopropyl stationary phase) may be used to leverage differences in polarity. nist.gov A temperature ramp program is often employed, where the column temperature is gradually increased to ensure the efficient elution of both low-boiling and high-boiling point impurities. nist.gov
Table 2: Representative Gas Chromatography (GC) Conditions for Purity Analysis
| Parameter | Condition | Purpose |
| Column | DB-5 or HP-5 (non-polar) / Carbowax (polar) | Separates components based on boiling point and/or polarity. |
| Carrier Gas | Helium or Hydrogen | Transports the vaporized sample through the column. |
| Inlet Temp. | 250 °C | Ensures rapid and complete vaporization of the sample. |
| Oven Program | Initial temp. 50 °C, ramp to 280 °C at 10 °C/min | Allows for the separation of a wide range of volatile compounds. |
| Detector | Flame Ionization Detector (FID) | Provides a sensitive response for quantifying organic compounds. |
| Detector Temp. | 300 °C | Prevents condensation of eluted components in the detector. |
Derivatization with Chiral Reagents for Stereochemical Assignment (e.g., Modified Mosher's Method, Bis-MPA Derivatives)
While chiral HPLC can determine the ratio of enantiomers, it does not inherently reveal the absolute configuration (i.e., which peak corresponds to the R-enantiomer and which to the S-enantiomer). For this, derivatization with a chiral reagent is a classic and reliable strategy. researchgate.net This method involves reacting the hydroxyl group of this compound with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers.
These newly formed diastereomers possess different physical and spectral properties, which allows them to be distinguished by non-chiral analytical methods like ¹H NMR spectroscopy or standard HPLC.
Modified Mosher's Method: The modified Mosher's method is a widely used NMR technique for determining the absolute configuration of secondary alcohols. It involves the formation of diastereomeric esters by reacting the alcohol with the acid chloride of (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The analysis of the ¹H NMR spectra of these two diastereomeric MTPA esters allows for the assignment of the absolute configuration of the original alcohol. The anisotropic effect of the phenyl group in the MTPA moiety causes predictable chemical shift differences (Δδ = δS - δR) for the protons near the newly formed ester linkage.
Bis-MPA Derivatives: An alternative approach involves using bis(α-methoxy-α-trifluoromethylphenylacetyl) peroxide (bis-MPA). This reagent offers certain advantages for the stereochemical assignment of challenging substrates. The resulting diastereomeric esters can be analyzed similarly by NMR or separated by chromatography to determine the configuration.
The general workflow for this method is as follows:
Divide the enantiomerically enriched sample of this compound into two portions.
React one portion with (R)-MTPA-Cl and the other with (S)-MTPA-Cl.
Purify the resulting diastereomeric esters.
Acquire and compare the ¹H NMR spectra of the two products.
By analyzing the differences in the chemical shifts of protons on either side of the stereocenter, the absolute configuration can be deduced based on the established Mosher's method model.
Table 3: Summary of Derivatization Methods for Stereochemical Assignment
| Method | Chiral Reagent | Analytical Technique | Principle |
| Modified Mosher's Method | (R)- and (S)-MTPA-Cl | ¹H NMR Spectroscopy | Formation of diastereomeric esters; analysis of chemical shift differences (Δδ) due to magnetic anisotropy. |
| Bis-MPA Method | Bis(α-methoxy-α-trifluoromethylphenylacetyl) peroxide | ¹H NMR, HPLC | Formation of diastereomeric esters for analysis by NMR or chromatographic separation. |
Computational Chemistry and Mechanistic Studies
Quantum Chemical Calculations for Conformational Analysis and Electronic Structure
Quantum chemical calculations are instrumental in understanding the three-dimensional structure and electronic properties of molecules. For Ethyl 3-cyclopropyl-2-hydroxy-propanoate, these studies would elucidate the preferred spatial arrangements of its atoms (conformers) and the distribution of electrons within the molecule.
Density Functional Theory (DFT) Studies of Reaction Mechanisms
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT studies would be essential for mapping out the energy profiles of chemical reactions involving this ester. Such calculations would identify the transition states, intermediates, and the activation energies required for reactions to occur. This information is crucial for understanding reaction kinetics and predicting the most likely reaction pathways. For example, a DFT study could model the transition state of an enzymatic reaction, providing insights into how a catalyst might lower the energy barrier.
Molecular Dynamics Simulations
While quantum chemical calculations often focus on static structures, molecular dynamics (MD) simulations provide a view of the molecule's behavior over time. An MD simulation of this compound would model the movements of its atoms and the surrounding solvent molecules, offering a dynamic picture of its conformational flexibility. This would be particularly useful for understanding how the molecule behaves in a solution, how it might change its shape to fit into an enzyme's active site, and the role of solvent interactions in its stability and reactivity.
Prediction of Spectroscopic Properties and Chiroptical Data
Computational methods are frequently used to predict the spectroscopic properties of molecules, which can then be compared with experimental data for structure verification. For this compound, these calculations could predict its Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, as well as its Infrared (IR) vibrational frequencies.
Furthermore, as this molecule is chiral, computational methods could predict its chiroptical properties, such as its optical rotation and electronic circular dichroism (ECD) spectrum. These predictions are vital for determining the absolute configuration of the molecule when it is synthesized or isolated as a single enantiomer.
Modeling of Enzyme-Substrate Interactions in Biocatalytic Reactions
Biocatalysis often employs enzymes to carry out chemical transformations with high selectivity. Understanding how a substrate like this compound binds to an enzyme is key to designing more efficient biocatalytic processes.
Computational modeling, through techniques like molecular docking and combined quantum mechanics/molecular mechanics (QM/MM) simulations, can be used to visualize and analyze the interactions between the substrate and the amino acid residues in the enzyme's active site. These models can reveal the specific hydrogen bonds, van der Waals forces, and electrostatic interactions that hold the substrate in place and facilitate the catalytic reaction. Such studies would identify the key residues responsible for substrate recognition and catalysis, providing a foundation for protein engineering efforts to improve the enzyme's activity or selectivity.
Lack of Specific Research Data Precludes Detailed Article on this compound
The outlined sections requested a deep dive into the compound's use as a chiral building block for complex molecules, pharmaceuticals, and natural products, as well as its role in developing new reaction methodologies, its potential in polymer and materials science, and its applications in agrochemical research.
General information exists regarding the importance of cyclopropane (B1198618) rings in organic synthesis and the utility of chiral building blocks. Methodologies such as the Reformatsky reaction, which involves the reaction of an aldehyde (like cyclopropanecarboxaldehyde) with an α-halo ester (such as ethyl bromoacetate) in the presence of zinc, are established routes for synthesizing β-hydroxy esters, the class of compounds to which this compound belongs.
However, the search did not yield specific examples or detailed research findings where this compound is the starting material or a key intermediate for the applications listed below:
Synthesis of specific complex organic molecules
Use as a precursor for named bioactive compounds or pharmaceuticals
Application in the construction of specific cyclopropane-containing natural products
A role in the development of new reaction methodologies
Use as a monomer or component in polymer and materials science
Application in agrochemical research, such as in the synthesis of pyrethroid analogs
Without specific data, research findings, or examples directly involving "this compound," generating a thorough, informative, and scientifically accurate article that strictly follows the provided outline is not possible. To do so would require speculation beyond the available information, which would not meet the required standard of scientific accuracy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
